molecular formula C15H9ClF3NO3 B6409092 3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261966-86-2

3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6409092
CAS No.: 1261966-86-2
M. Wt: 343.68 g/mol
InChI Key: CVLDIUGCRUOXEV-UHFFFAOYSA-N
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Description

The compound 3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid features a benzoic acid backbone substituted at position 3 with a 3-carbamoyl-4-chlorophenyl group and at position 5 with a trifluoromethyl (CF₃) group.

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-12-2-1-7(6-11(12)13(20)21)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLDIUGCRUOXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691607
Record name 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-86-2
Record name 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Introduction of the carbamoyl group through acylation.

    Halogenation: Introduction of the chlorine atom.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoic Acid Derivatives

Key structural analogs are listed below, with differences in substituents impacting physical, chemical, and biological properties:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS/ID) Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties (Evidence Source)
Target Compound 3-CONH₂, 4-Cl C₁₅H₁₀ClF₃NO₃ 343.7 (calc.) High polarity due to –CONH₂
3-(3-Carboxyphenyl)-5-CF₃-BA (YB-0439) 3-COOH C₁₅H₉F₃O₄ 310.2 Lower solubility vs. carbamoyl
3-(4-Carboxyphenyl)-5-CF₃-BA (YB-0470) 4-COOH C₁₅H₉F₃O₄ 310.2 Steric effects from para-substitution
3-(3,4-Dichlorophenyl)-5-CF₃-BA (1261930-84-0) 3-Cl, 4-Cl C₁₄H₇Cl₂F₃O₂ 343.1 High lipophilicity (logP ~4.2)
3-(4-Formylphenyl)-5-CF₃-BA (1261960-97-7) 4-CHO C₁₅H₉F₃O₃ 294.2 Lower boiling point (447.9°C)
Key Observations:
  • Lipophilicity : The dichloro analog (1261930-84-0) exhibits higher logP due to hydrophobic Cl atoms, favoring membrane permeability .
  • Steric Effects : Para-substituted carboxy groups (YB-0470) may introduce steric hindrance in receptor binding compared to meta-substituted analogs .

Physicochemical Properties

  • Boiling Point and Stability : The formyl-substituted analog (1261960-97-7) has a lower boiling point (447.9°C) compared to carbamoyl or carboxy derivatives, reflecting reduced intermolecular hydrogen bonding .
  • Storage Conditions : Carbamoyl-containing compounds may require low-temperature storage (–20°C) to prevent hydrolysis, similar to recommendations for 3-(4-formylphenyl)-5-CF₃-BA .

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